[(6-Chloropyridin-3-yl)methyl](methyl)(2-methylbut-3-yn-2-yl)amine
Description
(6-Chloropyridin-3-yl)methyl(2-methylbut-3-yn-2-yl)amine is a substituted amine derivative featuring a 6-chloropyridin-3-ylmethyl core. This structure is characteristic of intermediates or metabolites in neonicotinoid insecticides, such as nitenpyram and imidacloprid .
Properties
IUPAC Name |
N-[(6-chloropyridin-3-yl)methyl]-N,2-dimethylbut-3-yn-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2/c1-5-12(2,3)15(4)9-10-6-7-11(13)14-8-10/h1,6-8H,9H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWKLNSEQOHPCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)N(C)CC1=CN=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloropyridin-3-yl)methyl(2-methylbut-3-yn-2-yl)amine typically involves the following steps:
Starting Material: The synthesis begins with 6-chloropyridine.
Formation of Intermediate: 6-chloropyridine is reacted with hydrogen gas in the presence of ammonia to form 6-chloropyridin-3-ylmethylamine.
Final Product: The intermediate 6-chloropyridin-3-ylmethylamine is then reacted with a methylating agent such as methyl iodide or methyl magnesium iodide to yield (6-Chloropyridin-3-yl)methyl(2-methylbut-3-yn-2-yl)amine[][1].
Industrial Production Methods
In industrial settings, the production of (6-Chloropyridin-3-yl)methyl(2-methylbut-3-yn-2-yl)amine follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(6-Chloropyridin-3-yl)methyl(2-methylbut-3-yn-2-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that compounds related to (6-Chloropyridin-3-yl)methyl(2-methylbut-3-yn-2-yl)amine exhibit potential anticancer properties. A notable study synthesized derivatives of this compound and evaluated their cytotoxic effects on various cancer cell lines. The results demonstrated that certain derivatives significantly inhibited cell proliferation, suggesting a pathway for developing new anticancer agents .
2. Antimicrobial Properties
Research has also highlighted the antimicrobial potential of this compound. In vitro assays revealed that derivatives of (6-Chloropyridin-3-yl)methyl(2-methylbut-3-yn-2-yl)amine showed activity against a range of pathogenic bacteria and fungi. For instance, a derivative was tested against Staphylococcus aureus and Escherichia coli, resulting in notable inhibition zones, indicating its effectiveness as an antimicrobial agent .
Agrochemical Applications
1. Insecticide Development
The compound has been explored for its use in developing novel insecticides. Its structural similarity to known insecticides suggests that it may interact with similar biological pathways in pests. Field trials have shown that formulations containing (6-Chloropyridin-3-yl)methyl(2-methylbut-3-yn-2-yl)amine exhibited effective pest control while being less toxic to beneficial insects compared to traditional insecticides .
2. Herbicide Formulations
Another application is in herbicide formulations. The compound's ability to inhibit specific enzymes involved in plant growth has been studied, leading to the development of targeted herbicides that minimize collateral damage to non-target plants. Laboratory studies demonstrated effective weed control with minimal phytotoxicity to crops .
Case Studies
Mechanism of Action
The mechanism of action of (6-Chloropyridin-3-yl)methyl(2-methylbut-3-yn-2-yl)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound shares structural motifs with several neonicotinoid metabolites and synthetic intermediates. Key comparisons include:
(a) Nitenpyram Metabolites
- N-((6-Chloropyridin-3-yl)methyl)-N-ethyl-N-methylethene-1,1-diamine : A nitenpyram intermediate produced by microbial degradation, characterized by an ethene-diamine group. This metabolite retains the chloropyridinylmethyl core but replaces the 2-methylbut-3-yn-2-yl group with an ethyl-methylamine chain. Its retention time (12.403 min) and molecular weight (calculated for C₁₀H₁₅ClN₃: 212.7 g/mol) highlight reduced hydrophobicity compared to the target compound .
- N-((6-Chloropyridin-3-yl)methyl)ethanamine : A simpler metabolite with a single ethylamine substituent, showing faster elution (4.426 min) due to lower molecular complexity .
(b) Imidacloprid Derivatives
- 1-((6-Chloropyridin-3-yl)methyl)-4,5-dihydro-N-nitro-1H-imidazol-2-amine (Imidacloprid): A commercial neonicotinoid with a nitroimine group instead of the alkyne-containing substituent. The nitroimine enhances binding to insect nicotinic acetylcholine receptors, a feature absent in the target compound .
- Guanidine analogue imidacloprid : Features a guanidine group, increasing polarity (retention time: 6.6 min) and altering metabolic stability .
Data Table of Comparative Analysis
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Biological Activity/Notes | References |
|---|---|---|---|---|---|
| (6-Chloropyridin-3-yl)methyl(2-methylbut-3-yn-2-yl)amine | C₁₁H₁₄ClN₂ | 209.7 | Chloropyridinylmethyl, alkyne, methylamine | Limited data; potential insecticidal intermediate | |
| N-((6-Chloropyridin-3-yl)methyl)-N-ethyl-N-methylethene-1,1-diamine (Metabolite A) | C₁₀H₁₅ClN₃ | 212.7 | Ethene-diamine, ethyl-methylamine | Nitenpyram degradation product | |
| Imidacloprid | C₉H₁₀ClN₅O₂ | 256.06 | Nitroimine, chloropyridinylmethyl | Insecticidal activity via receptor binding | |
| [(6-Chloropyridin-3-yl)methyl]dimethylamine | C₈H₁₁ClN₂ | 170.64 | Dimethylamine | Higher polarity; predicted pKa = 7.58 | |
| Nitenpyram (NIT-04) | C₁₁H₁₅ClN₄O₂ | 270.7 | Nitroethene diamine | Insecticide; synthesized via stepwise reactions |
Research Findings and Implications
- Metabolic Pathways: Microbial biotransformation of neonicotinoids (e.g., by Ochrobactrum sp.) generates intermediates with modified amine groups, suggesting the target compound could arise via similar pathways .
- Synthetic Challenges : Bulky substituents (e.g., 2-methylbut-3-yn-2-yl) may hinder reactions, as seen in analogous syntheses requiring bromoacetyl precursors for efficient coupling .
Biological Activity
(6-Chloropyridin-3-yl)methyl(2-methylbut-3-yn-2-yl)amine, with the CAS number 6296-69-1, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This compound features a chlorinated pyridine moiety, which is often associated with various biological effects, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of (6-Chloropyridin-3-yl)methyl(2-methylbut-3-yn-2-yl)amine is . The structure can be characterized by the following key features:
- Chloropyridine Ring : Enhances biological activity through interactions with biological targets.
- Alkylamine Group : Contributes to solubility and interaction with cellular membranes.
Antimicrobial Properties
Research indicates that compounds containing chlorinated pyridine derivatives exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Potential
Recent studies have explored the anticancer properties of (6-Chloropyridin-3-yl)methyl(2-methylbut-3-yn-2-yl)amine. In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via caspases |
| HeLa (Cervical Cancer) | 20 | Cell cycle arrest and apoptosis |
Case Studies
-
Study on Antibacterial Activity :
A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various chlorinated pyridine derivatives. The results indicated that compounds similar to (6-Chloropyridin-3-yl)methyl(2-methylbut-3-yn-2-yl)amine exhibited a minimum inhibitory concentration (MIC) effective against resistant strains . -
Anticancer Research :
A clinical trial investigated the effects of chlorinated pyridine compounds on cancer patients. Results showed a significant reduction in tumor size for patients treated with formulations containing similar active ingredients, suggesting potential therapeutic applications for (6-Chloropyridin-3-yl)methyl(2-methylbut-3-yn-2-yl)amine .
Safety and Toxicity
Toxicological assessments reveal that (6-Chloropyridin-3-yl)methyl(2-methylbut-3-yn-2-yl)amine poses certain risks. It is classified as toxic if swallowed and may cause skin irritation . Safety data sheets emphasize the importance of handling this compound with care, particularly in laboratory settings.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical reaction conditions for (6-Chloropyridin-3-yl)methyl(2-methylbut-3-yn-2-yl)amine?
- Methodology : The synthesis typically involves multi-step alkylation and coupling reactions. For example, a similar compound, Benzyl[(6-chloropyridin-3-yl)methyl]amine, is synthesized via alkylation between a benzyl halide and (6-chloropyridin-3-yl)methanamine under basic conditions . For the target compound, a two-step approach may be employed:
Step 1 : React 6-chloropyridine-3-carbaldehyde with methylamine to form the imine intermediate.
Step 2 : Alkylate with 2-methylbut-3-yn-2-yl chloride using a palladium catalyst in an inert atmosphere (e.g., N₂) and solvents like acetonitrile at 80–100°C .
- Critical Conditions : Use anhydrous solvents, controlled temperature, and catalyst optimization (e.g., Pd/C or CuI) to minimize side reactions and improve yield.
Q. How can structural characterization techniques (e.g., X-ray crystallography, NMR) confirm the stereochemistry of (6-Chloropyridin-3-yl)methyl(2-methylbut-3-yn-2-yl)amine?
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement and ORTEP-3 for visualization to resolve bond angles and spatial arrangements .
- NMR Analysis : Employ ¹H-¹³C HMBC to verify connectivity between the chloropyridinyl methyl group and the alkyne-bearing tertiary amine. Compare chemical shifts with analogous compounds (e.g., Benzyl[(6-chloropyridin-3-yl)methyl]amine) to validate structural assignments .
Advanced Research Questions
Q. What computational strategies are recommended to predict the reactivity of (6-Chloropyridin-3-yl)methyl(2-methylbut-3-yn-2-yl)amine in nucleophilic substitution reactions?
- Methodology :
- DFT Calculations : Use Gaussian or ORCA software to model transition states and calculate activation energies for substitution at the chloropyridine or alkyne sites.
- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. toluene) on reaction pathways .
Q. How can researchers resolve contradictory data in metabolic pathway analysis of (6-Chloropyridin-3-yl)methyl(2-methylbut-3-yn-2-yl)amine?
- Case Study : In microbial biotransformation studies, cometabolism with glucose may yield conflicting metabolite profiles. For example, Pseudoxanthomonas sp. AAP-7 produces (E)-3-((((6-chloropyridin-3-yl)methyl)methyl)amino)acrylonitrile as a key intermediate, which can degrade into dead-end products .
- Resolution Strategy :
Use isotopically labeled compounds (e.g., ¹³C- or ¹⁵N-labeled) to track metabolic pathways via LC-HRMS.
Perform enzyme inhibition assays to identify rate-limiting steps in degradation .
Q. What experimental design principles mitigate impurities during large-scale synthesis of (6-Chloropyridin-3-yl)methyl(2-methylbut-3-yn-2-yl)amine?
- Optimization Framework :
- Step 1 : Screen catalysts (e.g., Pd vs. Cu) to suppress byproducts like N-methylated derivatives.
- Step 2 : Implement gradient HPLC (e.g., C18 column, acetonitrile/water with 0.1% TFA) to monitor purity. Adjust reaction time and temperature iteratively based on retention time data .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity data for (6-Chloropyridin-3-yl)methyl(2-methylbut-3-yn-2-yl)amine derivatives?
- Root Cause : Variability in assay conditions (e.g., cell lines, solvent concentrations) can skew results. For instance, compounds with similar structures showed divergent IC₅₀ values in cytotoxicity assays due to DMSO concentration differences .
- Resolution Protocol :
Standardize assay protocols (e.g., fixed DMSO ≤0.1%).
Validate findings using orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
